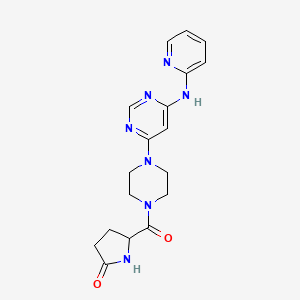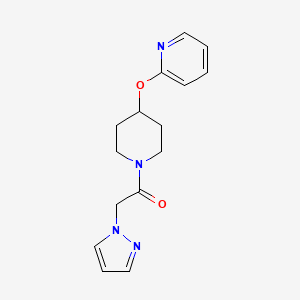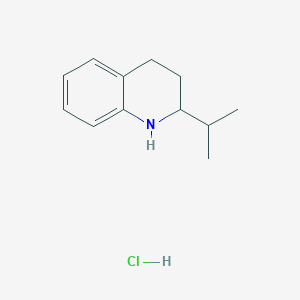
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide: is a synthetic organic compound with potential applications across various scientific disciplines. Characterized by a complex molecular structure involving quinoline, thiazole, and pyridine rings, this compound exhibits unique chemical properties that make it suitable for a range of chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps that generally start with the preparation of intermediates. These intermediates are often derived from commercially available starting materials:
Step 1: Synthesis of 3,4-dihydroquinolin-1(2H)-yl intermediate through cyclization reactions.
Step 2: Formation of the thiazol-2-yl intermediate via condensation reactions.
Step 3: Coupling of the intermediates using oxoethyl linkers under controlled conditions, typically involving catalysts such as palladium or copper.
Step 4: Final cyclization and amide formation to yield the target compound.
Industrial Production Methods: On an industrial scale, the production process may be optimized for higher yields and purity, involving:
Use of batch reactors for controlled synthesis.
Implementation of purification techniques such as recrystallization or chromatography.
Automation of reaction monitoring to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: This process involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of a functional group by another, which can occur through nucleophilic or electrophilic substitution, depending on the reactants and conditions.
Common Reagents and Conditions:
Oxidation Agents: Potassium permanganate, hydrogen peroxide.
Reduction Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for Substitution: Palladium, copper catalysts.
Major Products Formed: Depending on the reaction, the major products can vary:
Oxidation: Formation of quinoline-N-oxide derivatives.
Reduction: Formation of quinoline derivatives with reduced aromaticity.
Substitution: Formation of various substituted thiazole or pyridine derivatives.
Scientific Research Applications
Applications in Chemistry:
Catalyst Design: Used as a ligand in catalysis.
Organic Synthesis: Key intermediate in the synthesis of complex organic molecules.
Applications in Biology:
Biological Markers: Potential use in studying biological pathways.
Enzyme Inhibition: Acts as a scaffold for designing enzyme inhibitors.
Applications in Medicine:
Drug Development: Basis for synthesizing potential therapeutic agents.
Diagnostics: Use in imaging and diagnostic assays.
Applications in Industry:
Material Science: Utilized in the development of new materials.
Chemical Engineering: Applied in the creation of novel chemical processes.
Mechanism of Action
The compound's mechanism of action often involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Can modulate biochemical pathways through binding interactions.
Comparison with Similar Compounds
N-(3-(2-(1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide: : Similar structure with tetrahydroquinoline instead of dihydroquinoline.
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)oxazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide: : Thiazole ring replaced by oxazole.
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyrimidine-3-carboxamide: : Pyridine ring replaced by pyrimidine.
Uniqueness:
Specificity: Unique interaction with certain biological targets.
Stability: Enhanced stability under various chemical conditions.
Properties
IUPAC Name |
N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-17(24-10-4-6-13-5-1-2-8-16(13)24)11-14-12-28-20(22-14)23-19(27)15-7-3-9-21-18(15)26/h1-3,5,7-9,12H,4,6,10-11H2,(H,21,26)(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYISUPJITKALGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]pyridine-2-carboxylate](/img/structure/B2926168.png)





![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2926178.png)
![N-[(3-bromophenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2926179.png)





![2-(2-methoxyphenyl)-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide](/img/structure/B2926190.png)
